molecular formula C18H19Cl2NO B5867481 N-benzyl-N-(tert-butyl)-2,5-dichlorobenzamide

N-benzyl-N-(tert-butyl)-2,5-dichlorobenzamide

Cat. No. B5867481
M. Wt: 336.3 g/mol
InChI Key: AJPDCGNFHHMHRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-N-(tert-butyl)-2,5-dichlorobenzamide, also known as BDCRB, is a chemical compound that has been extensively studied for its biological and pharmacological properties. It is a white crystalline powder that is soluble in organic solvents, and it has been found to exhibit antifungal, antiparasitic, and anticancer activities.

Mechanism of Action

N-benzyl-N-(tert-butyl)-2,5-dichlorobenzamide works by inhibiting the activity of lanosterol 14α-demethylase, which is a cytochrome P450 enzyme that is essential for the synthesis of ergosterol in fungi. Ergosterol is a key component of the fungal cell membrane, and its depletion leads to membrane disruption, cell death, and ultimately, fungal growth inhibition.
Biochemical and Physiological Effects:
N-benzyl-N-(tert-butyl)-2,5-dichlorobenzamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been found to have antiparasitic activity against Plasmodium falciparum, the causative agent of malaria.

Advantages and Limitations for Lab Experiments

N-benzyl-N-(tert-butyl)-2,5-dichlorobenzamide has several advantages as a research tool. It is readily available and relatively inexpensive, and it has been extensively studied for its biological and pharmacological properties. However, there are also some limitations to its use in lab experiments. For example, N-benzyl-N-(tert-butyl)-2,5-dichlorobenzamide can be toxic to mammalian cells at high concentrations, and it has limited solubility in aqueous solutions.

Future Directions

There are several potential future directions for research on N-benzyl-N-(tert-butyl)-2,5-dichlorobenzamide. One area of interest is the development of new analogs with improved pharmacological properties. Another area of interest is the investigation of N-benzyl-N-(tert-butyl)-2,5-dichlorobenzamide's potential as a therapeutic agent for the treatment of fungal infections, parasitic diseases, and cancer. Additionally, further studies are needed to elucidate the precise mechanisms of action of N-benzyl-N-(tert-butyl)-2,5-dichlorobenzamide and its analogs, and to identify potential drug targets for the development of new antifungal, antiparasitic, and anticancer agents.

Synthesis Methods

N-benzyl-N-(tert-butyl)-2,5-dichlorobenzamide can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2,5-dichlorobenzoyl chloride with benzylamine and tert-butylamine in the presence of a base such as triethylamine. The resulting product is then purified using various techniques such as recrystallization or column chromatography.

Scientific Research Applications

N-benzyl-N-(tert-butyl)-2,5-dichlorobenzamide has been extensively studied for its antifungal properties. It has been found to exhibit potent activity against a wide range of fungal species, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. N-benzyl-N-(tert-butyl)-2,5-dichlorobenzamide works by inhibiting the activity of the fungal enzyme lanosterol 14α-demethylase, which is essential for the synthesis of ergosterol, a key component of the fungal cell membrane.

properties

IUPAC Name

N-benzyl-N-tert-butyl-2,5-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl2NO/c1-18(2,3)21(12-13-7-5-4-6-8-13)17(22)15-11-14(19)9-10-16(15)20/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJPDCGNFHHMHRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N(CC1=CC=CC=C1)C(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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